N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Description
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a methylpropanamide moiety
Properties
Molecular Formula |
C13H14FN3OS |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14FN3OS/c1-8(2)12(18)15-13-17-16-11(19-13)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
ZACZSRXIFOSWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the following steps:
-
Formation of 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine
Starting Materials: 4-fluorobenzyl chloride and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Procedure: 4-fluorobenzyl chloride is reacted with thiourea to form 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine.
-
Acylation to Form this compound
Starting Materials: 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, under anhydrous conditions.
Procedure: 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine is acylated with 2-methylpropanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and cancer pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Promoting programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can be compared with other thiadiazole derivatives, such as:
5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a bromine atom instead of fluorine.
5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of a fluorine atom.
5-cyclohexyl-1,3,4-thiadiazol-2-amine: Features a cyclohexyl group instead of a benzyl group.
Uniqueness
The presence of the fluorobenzyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiadiazole derivatives. The fluorine atom enhances the compound’s stability and bioactivity, contributing to its potential as a therapeutic agent.
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